3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Description
3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of fluorine atoms
Properties
IUPAC Name |
9,9-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-5-4-6-13(8-17,10(18)19)14(9,15)16/h9H,4-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMZHBGHKMHCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Deprotection of the Tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for the amine functionality. Its removal is critical for further functionalization:
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Reaction Conditions : Acidic hydrolysis using HCl in dioxane (4 M, 25°C, 2–4 hours) .
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Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the carbamate bond, releasing CO₂ and forming the free amine hydrochloride .
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Yield : Typically >85% under optimized conditions.
| Reagent System | Temperature | Time (h) | Product |
|---|---|---|---|
| HCl/dioxane | 25°C | 2–4 | Amine hydrochloride |
| TFA/DCM | 0°C to RT | 1–2 | Amine trifluoroacetate |
Carboxylic Acid Reactivity
The carboxylic acid group participates in key transformations:
Esterification
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Reagents : Thionyl chloride (SOCl₂) or DCC/DMAP in methanol.
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Outcome : Forms methyl or ethyl esters, enhancing solubility for subsequent reactions.
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Example :
Amide Coupling
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Reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .
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Applications : Used to generate peptidomimetics or conjugates for medicinal chemistry .
| Coupling Reagent | Solvent | Temp. | Yield |
|---|---|---|---|
| DCC/HOBt | DCM | RT | 75–85% |
| EDC/DMAP | DMF | 0°C | 80–90% |
Fluorine-Specific Reactivity
The 9,9-difluoro substituents influence electronic and steric properties:
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Stability : Fluorine atoms resist nucleophilic substitution under mild conditions due to strong C–F bonds .
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Radical Reactions : Participate in fluoromethylation under UV light with initiators like AIBN (azobisisobutyronitrile).
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Hydrogen Bonding : Enhances binding affinity in biological systems by interacting with target enzymes .
Ring-Opening and Functionalization
The bicyclo[3.3.1]nonane scaffold undergoes selective modifications:
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Hydrogenation : Palladium on carbon (Pd/C) in methanol reduces double bonds (if present) without affecting the Boc group.
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Oxidation : KMnO₄ or RuO₄ selectively oxidizes bridgehead positions under acidic conditions .
Comparative Reaction Data
The table below summarizes reaction outcomes for structurally related bicyclic compounds:
Mechanistic Insights
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Steric Effects : The rigid bicyclic framework restricts conformational flexibility, favoring reactions at the carboxylic acid over the Boc-protected amine .
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Electronic Effects : Electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid (pKa ≈ 2.5–3.0), facilitating deprotonation in coupling reactions .
Challenges and Optimization
Scientific Research Applications
Drug Design
The compound serves as a versatile scaffold for the development of novel pharmaceuticals. Its difluorinated structure enhances lipophilicity and metabolic stability, which are critical properties for drug candidates. Research has indicated that modifications to the azabicyclo framework can lead to compounds with improved potency against various biological targets, including enzymes and receptors involved in disease pathways.
Antiviral Activity
Studies have shown that derivatives of 3-(tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid exhibit antiviral properties, particularly against viral infections such as HIV and influenza. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral polymerases or proteases.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines resistant to conventional therapies. The structural modifications allow for the design of analogs that can selectively induce apoptosis in malignant cells while sparing normal cells.
Synthesis of Complex Molecules
Due to its unique bicyclic structure, this compound is utilized as a building block in the synthesis of more complex organic molecules. It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals.
Asymmetric Synthesis
The compound's chiral centers make it a valuable resource for asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds efficiently. This is particularly relevant in the synthesis of drugs where chirality plays a crucial role in biological activity.
Case Study 1: Development of Antiviral Agents
A study published in Journal of Medicinal Chemistry explored the antiviral activity of several derivatives based on this compound against HIV-1. The results demonstrated that specific modifications led to enhanced inhibitory effects on viral replication by targeting the reverse transcriptase enzyme.
Case Study 2: Anticancer Research
In another study featured in Cancer Research, researchers synthesized a series of compounds derived from this bicyclic acid and evaluated their cytotoxicity against various cancer cell lines, including breast and prostate cancer models. The findings indicated that certain derivatives exhibited significant growth inhibition and induced apoptosis through mitochondrial pathways.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug design for antivirals and anticancer agents | Effective against HIV; potential anticancer activity |
| Synthetic Applications | Building block for complex organic synthesis | Important intermediate for heterocyclic compounds |
| Asymmetric Synthesis | Production of enantiomerically pure compounds | Enhances efficiency in drug synthesis |
Mechanism of Action
The mechanism by which 3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The presence of the difluoro substituents and the bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A versatile hydroborating reagent used in organic synthesis.
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic core but differ in their functional groups and substituents.
Uniqueness
3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the difluoro substituents, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these features are advantageous, such as in the design of enzyme inhibitors or advanced materials.
Biological Activity
3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, with the CAS number 1373028-94-4, is a bicyclic compound notable for its unique structural features and potential biological activities. Its molecular formula is and it has a molecular weight of 305.32 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to biologically active molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, often involving enzyme inhibition or receptor modulation. The difluoro substituents and the tert-butoxycarbonyl (Boc) group enhance its stability and reactivity, making it a candidate for further pharmacological exploration.
Antimicrobial and Antiproliferative Properties
Research indicates that derivatives of bicyclic compounds similar to this compound exhibit various biological activities, including:
- Inhibition of β-lactamases : This suggests potential use in combating antibiotic resistance.
- Antitubercular properties : Indicating effectiveness against tuberculosis pathogens.
- Antiproliferative activity : Suggesting potential applications in cancer therapy .
Case Studies
In a study involving structurally related compounds, researchers found that certain derivatives displayed significant inhibition against various bacterial strains, highlighting the potential of these bicyclic compounds as antimicrobial agents. The study utilized in vitro assays to evaluate the efficacy of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the bicyclic structure can lead to variations in biological activity. For instance, the introduction of different functional groups at specific positions can enhance or diminish the compound's effectiveness against targeted diseases.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Variation in Boc group size | Altered pharmacokinetic properties |
| Substitution at the nitrogen position | Enhanced receptor affinity |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Future Directions
Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including:
- Neuropharmacological effects : Investigating potential applications in neurological disorders.
- Anticancer research : Exploring mechanisms by which these compounds may induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
